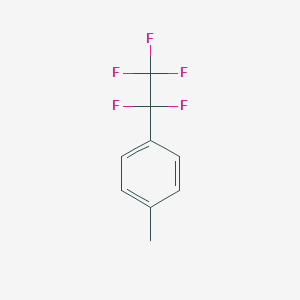
1-Methyl-4-(pentafluoroethyl)benzene
概要
説明
1-Methyl-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C9H7F5. It is characterized by the presence of a methyl group and a pentafluoroethyl group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1,1,2,2,2-pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: 1-Methyl-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the pentafluoroethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeBr3 or FeCl3 are used for halogenation reactions.
Major Products Formed:
Nitration: 1-Methyl-4-(pentafluoroethyl)-2-nitrobenzene
Halogenation: 1-Methyl-4-(pentafluoroethyl)-2-bromobenzene or 1-Methyl-4-(pentafluoroethyl)-2-chlorobenzene.
科学的研究の応用
1-Methyl-4-(pentafluoroethyl)benzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .
類似化合物との比較
- 1-Methyl-4-(trifluoromethyl)benzene
- 1-Methyl-4-(difluoromethyl)benzene
- 1-Methyl-4-(fluoromethyl)benzene
Comparison: 1-Methyl-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .
生物活性
1-Methyl-4-(pentafluoroethyl)benzene, also known as perfluorinated compounds (PFCs), is a fluorinated aromatic hydrocarbon with potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H8F5
- CAS Number : 117081-46-6
The presence of multiple fluorine atoms significantly alters the compound's physical and chemical properties, making it hydrophobic and potentially bioactive.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that fluorinated compounds can modulate enzyme activities and influence signaling pathways. For instance, pentafluoroethyl groups have been shown to selectively inhibit phospholipase A2 (PLA2) enzymes, which are crucial in various physiological processes, including inflammation and cell signaling .
Case Studies and Research Findings
- Selective Inhibition of Enzymes : A study demonstrated that compounds with pentafluoroethyl functionalities exhibit selective inhibition of GVIA iPLA2, an enzyme implicated in multiple sclerosis and other inflammatory conditions. The reported inhibition constant (IC50) for this interaction was remarkably low (0.0073 µM), indicating high potency .
- Impact on Cellular Processes : Another research effort highlighted the role of pentafluoroethyl derivatives in modulating cellular pathways. The introduction of these groups into drug designs has been associated with enhanced selectivity and potency against specific targets, such as PLA2 isoforms involved in neuroinflammatory responses .
- Environmental Considerations : The biological activity of this compound is also relevant in environmental studies. PFCs are known for their persistence in the environment and potential toxicological effects on wildlife and humans. Studies have indicated that exposure to these compounds can disrupt endocrine functions and lead to adverse health outcomes .
Data Tables
特性
IUPAC Name |
1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDVGCKILRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556048 | |
| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117081-46-6 | |
| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













